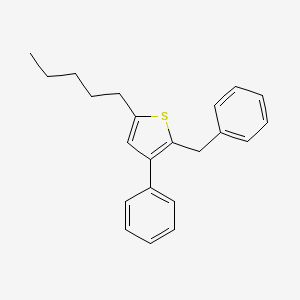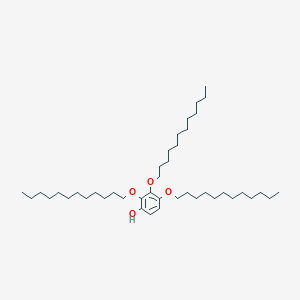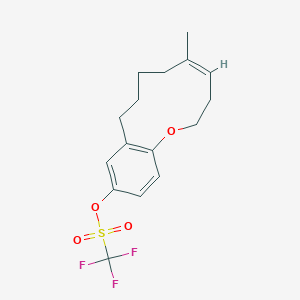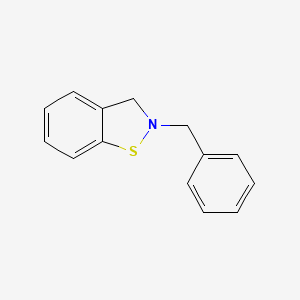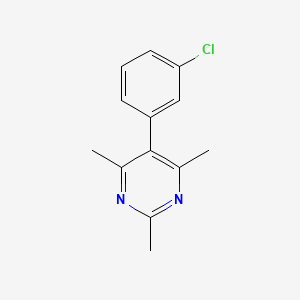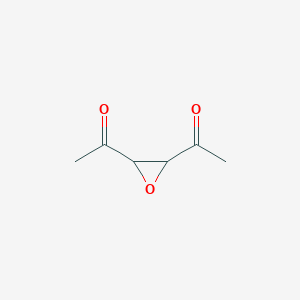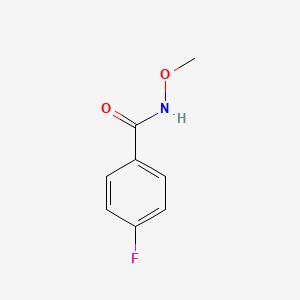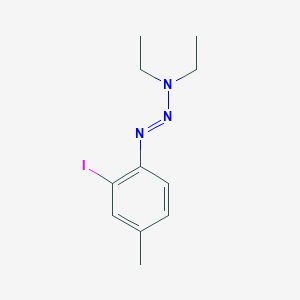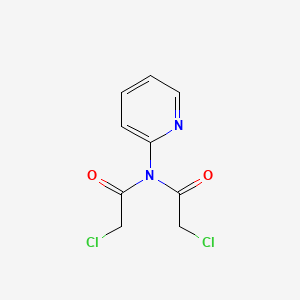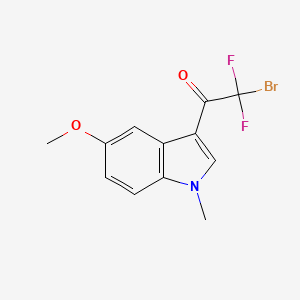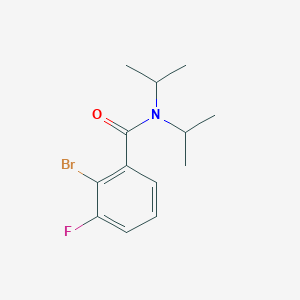
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is an organic compound with the molecular formula C13H17BrFNO and a molecular weight of 302.19 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by halogenation and amide formation . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine and fluorine sources. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
類似化合物との比較
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide can be compared with similar compounds such as:
3-Bromo-2-fluoro-N,N-bis(1-methylethyl)benzamide: Similar structure but with different positions of bromine and fluorine atoms.
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: Contains chlorine instead of fluorine, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H17BrFNO |
|---|---|
分子量 |
302.18 g/mol |
IUPAC名 |
2-bromo-3-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(15)12(10)14/h5-9H,1-4H3 |
InChIキー |
YZJWJKCTIAWPHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


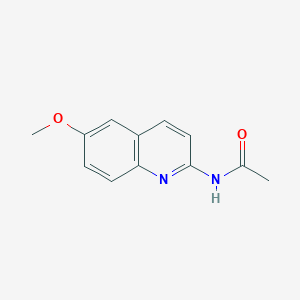
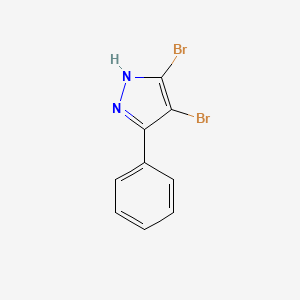
![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
![2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)](/img/structure/B14130273.png)
